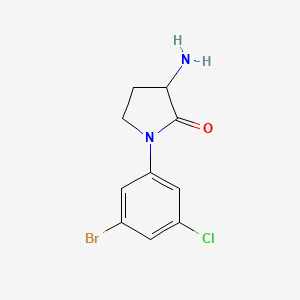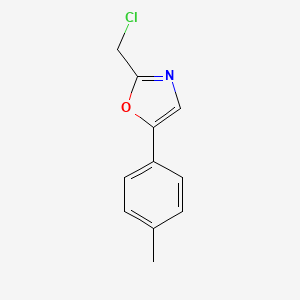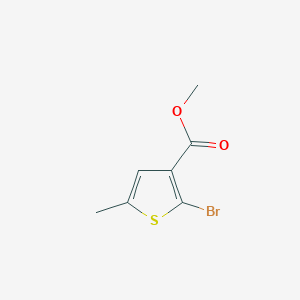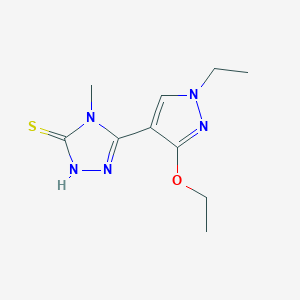
3-Amino-1-(3-bromo-5-chlorophenyl)-pyrrolidin-2-one
Overview
Description
3-Amino-1-(3-bromo-5-chlorophenyl)-pyrrolidin-2-one, also known as BCPAO, is a synthetic compound that has been widely researched due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrrolidinones and has been found to possess various pharmacological properties that make it a promising candidate for the development of new drugs.
Mechanism of Action
The exact mechanism of action of 3-Amino-1-(3-bromo-5-chlorophenyl)-pyrrolidin-2-one is not fully understood, but it is believed to act through multiple pathways. 3-Amino-1-(3-bromo-5-chlorophenyl)-pyrrolidin-2-one has been found to inhibit the activity of various enzymes and signaling pathways that are involved in the development and progression of diseases such as cancer and inflammation. It has also been shown to modulate the expression of various genes that are involved in the regulation of cellular processes.
Biochemical and Physiological Effects:
3-Amino-1-(3-bromo-5-chlorophenyl)-pyrrolidin-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation. 3-Amino-1-(3-bromo-5-chlorophenyl)-pyrrolidin-2-one has also been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Additionally, 3-Amino-1-(3-bromo-5-chlorophenyl)-pyrrolidin-2-one has been found to protect against oxidative stress-induced damage and improve the antioxidant status of cells.
Advantages and Limitations for Lab Experiments
3-Amino-1-(3-bromo-5-chlorophenyl)-pyrrolidin-2-one has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. 3-Amino-1-(3-bromo-5-chlorophenyl)-pyrrolidin-2-one has also been found to be stable under various experimental conditions, which makes it suitable for use in a wide range of experiments. However, there are some limitations to the use of 3-Amino-1-(3-bromo-5-chlorophenyl)-pyrrolidin-2-one in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, 3-Amino-1-(3-bromo-5-chlorophenyl)-pyrrolidin-2-one has not been extensively studied in vivo, which limits its potential applications in the development of new drugs.
Future Directions
There are several future directions for research on 3-Amino-1-(3-bromo-5-chlorophenyl)-pyrrolidin-2-one. One potential direction is to further investigate its mechanism of action and identify the specific pathways and enzymes that are targeted by 3-Amino-1-(3-bromo-5-chlorophenyl)-pyrrolidin-2-one. This could lead to the development of more targeted drugs that are more effective and have fewer side effects. Another potential direction is to study the pharmacokinetics and pharmacodynamics of 3-Amino-1-(3-bromo-5-chlorophenyl)-pyrrolidin-2-one in vivo, which could provide valuable information on its potential applications in the treatment of various diseases. Finally, research could focus on the development of new derivatives of 3-Amino-1-(3-bromo-5-chlorophenyl)-pyrrolidin-2-one that have improved pharmacological properties and are more suitable for use in the development of new drugs.
Scientific Research Applications
3-Amino-1-(3-bromo-5-chlorophenyl)-pyrrolidin-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities. 3-Amino-1-(3-bromo-5-chlorophenyl)-pyrrolidin-2-one has also been shown to possess potent antioxidant properties and has been found to be effective in the treatment of oxidative stress-related diseases.
properties
IUPAC Name |
3-amino-1-(3-bromo-5-chlorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN2O/c11-6-3-7(12)5-8(4-6)14-2-1-9(13)10(14)15/h3-5,9H,1-2,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNVITQGHXAYGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)C2=CC(=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3-bromo-5-chlorophenyl)-pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(2-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid](/img/structure/B1415712.png)




![4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoic acid](/img/structure/B1415726.png)


![2-Chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1415729.png)

![2-[2-(2-Chloro-7-methyl-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1415731.png)
